Ethyl 5-hydroxynicotinate
CAS No.: 59288-38-9
Cat. No.: VC21306364
Molecular Formula: C8H9NO3
Molecular Weight: 167.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 59288-38-9 |
---|---|
Molecular Formula | C8H9NO3 |
Molecular Weight | 167.16 g/mol |
IUPAC Name | ethyl 5-hydroxypyridine-3-carboxylate |
Standard InChI | InChI=1S/C8H9NO3/c1-2-12-8(11)6-3-7(10)5-9-4-6/h3-5,10H,2H2,1H3 |
Standard InChI Key | LFDNUOROKFFJLE-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=CC(=CN=C1)O |
Canonical SMILES | CCOC(=O)C1=CC(=CN=C1)O |
Introduction
Chemical Identity and Structure
Ethyl 5-hydroxynicotinate (CAS: 59288-38-9) is a nicotinic acid derivative with the molecular formula C8H9NO3 and a molecular weight of 167.16 g/mol . The compound features a pyridine ring with a hydroxyl group at the 5-position and an ethyl ester group at the 3-position . This structure gives the molecule unique chemical properties that make it valuable in organic synthesis.
Nomenclature and Identifiers
The compound is known by several synonyms in chemical literature and commercial catalogs:
Identifier Type | Value |
---|---|
Primary Name | Ethyl 5-hydroxynicotinate |
CAS Number | 59288-38-9 |
Molecular Formula | C8H9NO3 |
Molecular Weight | 167.16 g/mol |
InChI | InChI=1S/C8H9NO3/c1-2-12-8(11)6-3-7(10)5-9-4-6/h3-5,10H,2H2,1H3 |
InChIKey | LFDNUOROKFFJLE-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=CC(=CN=C1)O |
Table 1: Chemical identifiers for ethyl 5-hydroxynicotinate
Physical and Chemical Properties
Ethyl 5-hydroxynicotinate exists as an off-white powder with specific physical and chemical characteristics that determine its behavior in various applications and reactions.
Physical Properties
Property | Value | Method |
---|---|---|
Physical State | Off-white powder | Observed |
Melting Point | 135-136°C | Measured |
Boiling Point | 375.4±22.0°C | Predicted |
Density | 1.233±0.06 g/cm³ | Predicted |
pKa | 8.48±0.10 | Predicted |
Table 2: Physical properties of ethyl 5-hydroxynicotinate
Spectroscopic Properties
The compound has been well-characterized using various spectroscopic techniques:
Spectroscopic Method | Data |
---|---|
¹H NMR (500 MHz, DMSO-d6) | δ: 1.33 (t, J = 7.1 Hz, 3H); 4.33 (q, J = 7.1 Hz, 2H), 7.61 (dd, J = 2.7, 1.9 Hz, 1H), 8.36 (d, J = 2.7 Hz, 1H), 8.50-8.63 (m, 1H), 10.39 (s, 1H) |
¹³C NMR (126 MHz, DMSO-d6) | δ: 14.5, 61.6, 122.3, 126.8, 141.1, 142.8, 154.1, 165.3 |
FTIR (cm⁻¹) | 3014, 2991, 2921, 1719, 1584, 1444, 1299, 1211, 1100, 1024 |
ESI [M + H]⁺ | m/z calculated for (C8H9NO3)H⁺: 168.06552, found: 168.06555 |
Table 3: Spectroscopic data for ethyl 5-hydroxynicotinate
Synthesis and Preparation Methods
Laboratory Synthesis
One of the most common methods for synthesizing ethyl 5-hydroxynicotinate is through the esterification of 5-hydroxynicotinic acid with ethanol in the presence of sulfuric acid as a catalyst.
Experimental Procedure
A detailed synthetic route described in the literature provides a reliable method for preparing ethyl 5-hydroxynicotinate:
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5-Hydroxynicotinic acid (5.01 g, 36.0 mmol) is combined with absolute ethanol (20 mL) in a recovery flask.
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Sulfuric acid (2.0 mL, 37.5 mmol) is carefully added in two portions over 1 minute.
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The mixture is refluxed at 95-100°C for 18 hours.
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After cooling to room temperature, the solution is neutralized with saturated sodium bicarbonate solution (125 mL).
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The product is extracted with ethyl acetate, dried over sodium sulfate, and isolated after solvent removal.
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This procedure yields 4.42 g (73%) of ethyl 5-hydroxynicotinate as a white powder .
Alternative Synthesis Methods
While the direct esterification of 5-hydroxynicotinic acid is the most common approach, other methods may include:
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Transesterification from methyl 5-hydroxynicotinate
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Selective reduction of ethyl 5-nitronicotinate followed by diazotization and hydrolysis
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Protection-deprotection strategies when working with polyfunctionalized nicotinic acid derivatives
It's worth noting that commercially available ethyl 5-hydroxynicotinate can also be used directly, as it has been reported to work equally well as freshly prepared ester in downstream chemistry .
Applications in Organic Synthesis
Ethyl 5-hydroxynicotinate serves as a versatile building block in organic synthesis due to its reactive functional groups.
Pharmacological Research
Derivatives of 5-hydroxynicotinic acid, including ethyl 5-hydroxynicotinate, have been studied for their potential cardioprotective activities. Research indicates that certain metal complexes of 5-hydroxynicotinic acid, such as K-5-hydroxynicotinic acid (SSC-77) and Mg-5-hydroxynicotinic acid (SSC-497), demonstrate cardioprotective effects in doxorubicin-induced pathology models .
Cycloaddition Chemistry
Ethyl 5-hydroxynicotinate has been utilized in the synthesis of oxidopyridinium ions that subsequently undergo 4+3 cycloaddition reactions. In one study, ethyl 5-hydroxynicotinate was reacted with (trans)-2-phenylcyclohexyl 2-chloroacetate to generate N-acyl oxidopyridinium ion, which then underwent a 4+3 cycloaddition reaction with 2,3-dimethylbutadiene to produce the desired cycloadduct in 28% yield .
Synthetic Intermediate
The compound serves as a starting material for the preparation of more complex heterocyclic compounds, particularly those requiring selective functionalization of the pyridine ring. The hydroxyl group at the 5-position and the ester group at the 3-position provide handles for further transformations.
Supplier | Quantity | Purity | Price |
---|---|---|---|
Cymit Quimica | 250mg | Not specified | 32.00 € |
Cymit Quimica | 1g | Not specified | 57.00 € |
Cymit Quimica | 5g | Not specified | 199.00 € |
Aladdin Scientific | 1g | 98% | $213.90 |
Aladdin Scientific | 5g | 98% | $961.90 |
Table 4: Commercial availability and pricing of ethyl 5-hydroxynicotinate
Category | Information |
---|---|
Risk Statements | 20/21/22-36/37/38 |
Safety Statements | 26-37/39 |
HS Code | 29339900 |
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